![molecular formula C20H25BrN2O3S B4793898 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4793898.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide
Overview
Description
The synthesis and analysis of sulfonamide-derived compounds, including those related to "N2-benzyl-N2-[(4-bromophenyl)sulfonyl]-N1-pentylglycinamide," have been subjects of interest due to their significant biological activities and potential applications in various fields, excluding drug use and dosage information. These studies aim to explore the molecular structure, synthesis routes, and the broad spectrum of chemical and physical properties of such compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves reactions between sulfonyl chlorides and amines or amides in the presence of base. For instance, a study by Sharafi-kolkeshvandi et al. (2016) demonstrated the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, showcasing a methodology that might be applicable to the synthesis of related compounds, including "N2-benzyl-N2-[(4-bromophenyl)sulfonyl]-N1-pentylglycinamide" (Sharafi-kolkeshvandi et al., 2016).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods such as NMR and IR are crucial in determining the molecular structure of sulfonamide compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule and the nature of bonding. While specific studies on "N2-benzyl-N2-[(4-bromophenyl)sulfonyl]-N1-pentylglycinamide" were not found, similar sulfonamide derivatives have been characterized using these methods, indicating the general approach for structural analysis of such compounds.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including sulfonylation, amination, and coupling reactions. The functional groups within these molecules, such as the sulfonyl and amine groups, play a critical role in their reactivity. The study by Gong et al. (2018) on the benzylic C(sp3)-H bond sulfonylation with the insertion of sulfur dioxide under photocatalysis offers insights into the chemical behavior and potential reactions of sulfonamide derivatives, including the compound of interest (Gong et al., 2018).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the material's behavior in different environments and applications. While specific data on "N2-benzyl-N2-[(4-bromophenyl)sulfonyl]-N1-pentylglycinamide" are not available, general studies on sulfonamides suggest methods for analyzing these physical characteristics.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. Research on the electrochemical synthesis and reactivity of sulfonamide compounds, as discussed by Sharafi-kolkeshvandi et al. (2016), provides a foundation for understanding the chemical properties of these molecules (Sharafi-kolkeshvandi et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-pentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-2-3-7-14-22-20(24)16-23(15-17-8-5-4-6-9-17)27(25,26)19-12-10-18(21)11-13-19/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRNNKCOEXTDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-pentylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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